N-(1-benzylpropyl)-3-(2-furyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(1-phenylbutan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-15(13-14-7-4-3-5-8-14)18-17(19)11-10-16-9-6-12-20-16/h3-12,15H,2,13H2,1H3,(H,18,19)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESLHZSIZMXVRU-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)NC(=O)C=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202971 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural and molecular differences between N-(1-benzylpropyl)-3-(2-furyl)acrylamide and related compounds:
Key Observations :
- Steric Effects : The 1-benzylpropyl group in the target compound introduces greater steric bulk compared to simpler benzyl or propyl substituents in analogs (e.g., N-benzyl derivatives in ). This may influence binding affinity in biological systems .
- Molecular Weight : The estimated molecular weight (~284.36) is lower than many halogenated or multi-ring analogs (e.g., 399.334 for N-(1-benzyl-4-piperidinyl)-3-(3-bromophenyl)acrylamide) , suggesting improved bioavailability.
Physicochemical Properties
- Solubility: Methoxy and hydroxy groups in analogs (e.g., ) improve aqueous solubility compared to halogenated or nonpolar derivatives. The target compound’s furyl group may offer moderate solubility due to its heteroaromatic nature.
- Thermal Stability : Melting points for analogs range from 145–150°C () to higher values for halogenated derivatives. The target compound’s stability is likely comparable .
Q & A
Q. What are the standard synthetic routes for N-(1-benzylpropyl)-3-(2-furyl)acrylamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, starting with the preparation of key intermediates like substituted benzylamines and acryloyl chlorides. A common approach includes:
- Step 1 : Condensation of 1-benzylpropylamine with acryloyl chloride under inert conditions (e.g., nitrogen atmosphere) to form the acrylamide backbone.
- Step 2 : Coupling with 2-furylacetic acid derivatives via nucleophilic substitution or Michael addition.
Optimization focuses on solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C), and catalysts (e.g., triethylamine). Reaction progress is monitored via HPLC for purity and NMR for structural confirmation .
Q. What analytical techniques are essential for characterizing this compound?
Core techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and functional groups (e.g., acrylamide double bond geometry).
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typically required for biological testing) .
Q. How is the compound’s stability evaluated under varying storage conditions?
Stability studies involve:
- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures.
- Long-term storage assays : Testing degradation in solvents (e.g., DMSO) at -20°C vs. 4°C, monitored via HPLC over weeks .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected reaction outcomes)?
- Density Functional Theory (DFT) : Models electronic effects of substituents (e.g., furyl vs. thiophenyl groups) to predict regioselectivity in reactions.
- Molecular Dynamics (MD) Simulations : Analyze solvent interactions affecting reaction pathways. For example, polar solvents may stabilize transition states in acrylamide formation .
Q. What mechanistic insights explain the compound’s bioactivity in oxidative stress pathways?
Proposed mechanisms include:
- Electrophilic targeting : The α,β-unsaturated carbonyl group undergoes Michael addition with cysteine residues in redox-sensitive proteins (e.g., Keap1-Nrf2 pathway), modulating antioxidant responses.
- ROS scavenging : The furyl moiety may quench reactive oxygen species (ROS), validated via fluorometric assays (e.g., DCFH-DA for intracellular ROS) .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
A comparative study of analogs reveals:
| Modification (Position) | Effect on IC50 (μM) | Target Affinity |
|---|---|---|
| Benzyl → Cyclopropyl | 0.5 → 2.1 | Reduced kinase inhibition |
| Furyl → Thiophenyl | 0.5 → 0.3 | Enhanced ROS scavenging |
| Structure-Activity Relationship (SAR) analysis via PASS software predicts bioactivity shifts, validated through enzyme-linked assays . |
Q. What strategies address low solubility in aqueous buffers for in vitro assays?
- Co-solvent systems : Use <1% DMSO with surfactants (e.g., Tween-80).
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability, confirmed via dynamic light scattering (DLS) .
Data Interpretation and Validation
Q. How are discrepancies between computational predictions and experimental bioactivity resolved?
- Cross-validation : Compare DFT-predicted binding energies with surface plasmon resonance (SPR) data for protein-ligand interactions.
- Crystallography : X-ray structures of ligand-target complexes (e.g., with kinases) clarify steric mismatches .
Q. What protocols ensure reproducibility in multi-step syntheses?
- Strict stoichiometric control : Use syringe pumps for slow reagent addition.
- In-line FTIR monitoring : Tracks intermediate formation in real-time, reducing batch-to-batch variability .
Structural and Functional Insights
Q. How does stereochemistry influence the compound’s interaction with biological targets?
- E/Z isomerism : The E-isomer (trans acrylamide) shows 10-fold higher affinity for ATP-binding pockets in kinases due to planar geometry, confirmed via NOESY NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
